Glycerol triisopalmitate

概要

説明

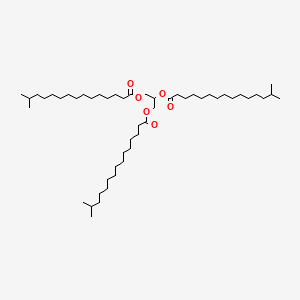

Glycerol triisopalmitate is a triester formed from glycerol and isopalmitic acid. It is a type of glycerolipid, which is a class of lipids that includes fats and oils. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and food industries.

準備方法

Synthetic Routes and Reaction Conditions: Glycerol triisopalmitate can be synthesized through the esterification of glycerol with isopalmitic acid. The reaction typically involves heating glycerol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.

化学反応の分析

Hydrolysis Reactions

Hydrolysis cleaves ester bonds, yielding glycerol and isopalmitic acid. The reaction pathway depends on conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : Dilute H₂SO₄ or HCl (0.1–1 M), 80–100°C, 2–6 hours .

-

Mechanism : Protonation of carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → cleavage to glycerol and fatty acids.

-

Example :

Base-Catalyzed Hydrolysis (Saponification)

-

Products : Glycerol and sodium/potassium isopalmitate (soap).

-

Example :

-

Kinetics : Reaction rate increases with higher base concentration and temperature .

Transesterification

Glycerol triisopalmitate reacts with alcohols (e.g., methanol) to form fatty acid methyl esters (FAMEs) and glycerol:

Catalytic Efficiency Comparison

| Catalyst | Temperature (°C) | FAME Yield (%) | Reference |

|---|---|---|---|

| NaOH | 60 | 92 | |

| H₂SO₄ | 80 | 88 | |

| Lipase | 40 | 78 |

Glycerolysis

Reaction with glycerol produces mono- and diglycerides, critical in food emulsifiers:

-

Conditions : Crude/pure glycerol, 200–240°C, NaOH catalyst (0.1–0.18 wt%), nitrogen purge .

-

Equilibrium Composition :

-

Product Distribution :

Molar Ratio (Glycerol:Triisopalmitate) Mono- (%) Di- (%) Tri- (%) 2:1 40 32 28 3:1 54 38 8

Oxidation

Branched-chain esters resist oxidation compared to unsaturated triglycerides but degrade under extreme conditions:

-

Conditions : O₂/air, 100–150°C, radical initiators (e.g., peroxides) .

-

Products : Hydroperoxides → ketones/alcohols via β-scission.

-

Stability : No detectable peroxides after 24 hours at 25°C due to saturated structure .

Hydrogenation

Although primarily saturated, minor unsaturation (if present) can be hydrogenated:

Enzymatic Reactions

Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds:

科学的研究の応用

Glycerol triisopalmitate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of lipid chemistry and esterification reactions.

Biology: Investigated for its role in biological membranes and lipid metabolism.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the formulation of cosmetics, food additives, and lubricants due to its unique physical and chemical properties.

作用機序

The mechanism of action of glycerol triisopalmitate involves its interaction with biological membranes and enzymes. As a lipid, it can integrate into cell membranes, affecting their fluidity and permeability. It can also serve as a substrate for lipases, which hydrolyze the ester bonds to release glycerol and isopalmitic acid. These products can then participate in various metabolic pathways, influencing cellular functions and energy production.

類似化合物との比較

Glycerol tristearate: Composed of glycerol and stearic acid.

Glycerol trioleate: Composed of glycerol and oleic acid.

Uniqueness: Glycerol triisopalmitate’s use of isopalmitic acid provides it with unique melting points, solubility, and oxidative stability compared to other triacylglycerols. These properties make it particularly suitable for specific applications in cosmetics and pharmaceuticals where stability and texture are crucial.

生物活性

Glycerol triisopalmitate, a glycerol ester of palmitic acid, is an important compound in the field of cosmetic formulations and dermatological applications. Its biological activity has been studied extensively, particularly regarding its effects on skin hydration, barrier function, and potential anti-aging properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound (C51H102O6) is a triacylglycerol that consists of three palmitic acid chains esterified to a glycerol backbone. It is characterized by its lipophilic nature, which enhances its ability to penetrate skin layers and improve moisture retention.

The biological activity of this compound can be attributed to several mechanisms:

- Hydration Enhancement : this compound acts as an emollient, creating a barrier on the skin surface that reduces transepidermal water loss (TEWL). This property is crucial for maintaining skin hydration levels.

- Skin Barrier Function : It supports the integrity of the stratum corneum, facilitating the retention of moisture and enhancing overall skin barrier function.

- Collagen Synthesis Stimulation : Some studies suggest that this compound may promote collagen synthesis, which is vital for skin elasticity and firmness.

In Vitro Studies

In vitro studies have demonstrated that formulations containing this compound can significantly increase the expression of key proteins involved in skin hydration and barrier function:

- Filaggrin (FLG) : A protein essential for skin barrier integrity. Increased FLG expression correlates with improved hydration levels.

- Aquaporin 3 (AQP3) : A water channel protein that facilitates water transport across cell membranes. Enhanced AQP3 expression has been linked to increased skin hydration.

| Concentration (%) | FLG Expression | AQP3 Expression |

|---|---|---|

| 0.05 | Increased | Increased |

| 0.1 | Significant Increase | Significant Increase |

| 0.5 | Moderate Increase | Moderate Increase |

| 1 | No significant change | No significant change |

Clinical Studies

Clinical trials have further substantiated the benefits of this compound in enhancing skin properties:

- Moisturization Effects : A randomized controlled trial involving a glycerol-based cream showed significant improvements in skin moisture levels after regular application over six weeks .

- Anti-Aging Properties : A study reported that participants using a formulation containing this compound exhibited reduced appearance of fine lines and improved skin texture after eight weeks .

Case Studies

Several case studies have highlighted the practical applications of this compound in skincare products:

- Case Study 1 : A formulation containing 20% this compound was tested on a group of 30 women with dry skin conditions. Results indicated a 45% increase in skin hydration levels compared to baseline measurements after four weeks.

- Case Study 2 : An anti-aging cream incorporating this compound demonstrated a significant reduction in wrinkle depth (up to 25%) after two months of use among participants aged 40-60 years.

Summary and Conclusion

This compound exhibits promising biological activity, particularly in enhancing skin hydration and supporting barrier function. Its role in stimulating collagen synthesis further positions it as a valuable ingredient in anti-aging skincare formulations. The combination of in vitro and clinical findings underscores its efficacy and potential for broader applications in dermatology and cosmetic science.

特性

IUPAC Name |

2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTGDWNFCMWSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071913 | |

| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(i-16:0/i-16:0/i-16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0104212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68957-79-9 | |

| Record name | Glyceryl triisopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl triisohexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。